molecular formula C12H4N6O12S<br>[(NO2)3C6H2]2S B12800400 Picryl sulfide CAS No. 2217-06-3

Picryl sulfide

Cat. No.: B12800400
CAS No.: 2217-06-3
M. Wt: 456.26 g/mol
InChI Key: XHJPTLWIOZRBQB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Picryl Chemistry and Sulfur Analogues

The study of picryl sulfide (B99878) is deeply rooted in the broader history of picryl chemistry, which began with the discovery and investigation of picric acid (2,4,6-trinitrophenol). While picric acid was first mentioned in the alchemical writings of Johann Rudolf Glauber, its synthesis from phenol (B47542) and the correct determination of its formula were achieved in 1841. Initially used as a yellow dye, the potent explosive nature of picric acid was realized in the latter half of the 19th century, leading to its widespread adoption as a military explosive under names such as Melinite and Lyddite.

The development of picryl chemistry was driven by the quest for powerful and stable explosives. This led to the synthesis of various derivatives of picric acid, including picryl chloride (2-chloro-1,3,5-trinitrobenzene). Picryl chloride, a highly explosive bright yellow solid, became a key intermediate in the synthesis of other picryl compounds due to the reactivity of its chlorine atom, which is activated by the three electron-withdrawing nitro groups on the benzene (B151609) ring.

The exploration of sulfur analogues within this chemical family led to the synthesis of picryl sulfide , chemically known as hexanitrodiphenyl sulfide or bis(2,4,6-trinitrophenyl) sulfide. This compound is a golden-yellow crystalline solid and is classified as a high explosive. chemicalbook.comnih.govfast-act.comnoaa.gov Like its precursors, the primary hazard associated with this compound is the blast effect of an explosion, which can be initiated by shock or heat. chemicalbook.comnoaa.gov Early research into organic sulfur compounds, often documented in journals like the Journal of the Chemical Society and Berichte der deutschen chemischen Gesellschaft, laid the groundwork for understanding the synthesis and properties of such molecules. The synthesis of this compound typically involves the reaction of picryl chloride with a sulfur source.

The table below summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₁₂H₄N₆O₁₂S
Appearance Golden-yellow leaflets
Melting Point 234 °C
Primary Hazard High explosive

Contemporary Research Trajectories and Academic Significance of Picryl Sulfides

In contemporary chemical research, while this compound itself is not a major focus of academic publications, the broader classes of compounds to which it belongs—polynitroaromatic compounds and organic sulfides—continue to be of significant interest. The academic significance of picryl sulfides and related compounds can be understood through the ongoing research in energetic materials, polymer chemistry, and sensor technology.

Energetic Materials: Research in energetic materials continues to explore novel compounds with high performance and improved safety characteristics. While this compound is a known high explosive, modern research often focuses on the synthesis and characterization of new energetic materials with tailored properties, such as reduced sensitivity to accidental detonation and specific explosive outputs. The study of polynitroaromatic sulfides contributes to a fundamental understanding of the relationship between molecular structure and explosive properties.

Polymer and Materials Science: Sulfur-containing polymers are a significant area of modern materials science. researchgate.netcjps.orgresearchgate.netnih.gov Research in this field includes the development of polysulfides for applications such as high-performance sealants and specialty polymers. While direct incorporation of the this compound moiety into polymers is not widely reported in recent literature, the principles of synthesizing sulfur-containing aromatic compounds are relevant to the development of thermally stable and chemically resistant polymers. For instance, poly(phenylene sulfide) (PPS) is an important high-performance thermoplastic with excellent thermal and chemical resistance. researchgate.net

Sensor Technology: There is a growing interest in the development of chemical sensors for the detection of various analytes, including explosives and toxic gases. Polyaniline and metal sulfides are among the materials being investigated for sensor applications. rsc.orgmdpi.com The electron-deficient nature of the picryl group makes polynitroaromatic compounds useful in charge-transfer complexes, a principle that can be exploited in sensor design. Research into sensors for nitroaromatic explosives is an active field, and while this compound is not the primary target, the chemical properties of the picryl group are relevant to the development of detection methods for this class of compounds.

The table below outlines the broader research areas related to the chemical functionalities present in this compound.

Research AreaRelevance of this compound's Chemical Moieties
Energetic Materials The polynitroaromatic structure is fundamental to its explosive properties.
Polymer Science The sulfide linkage is a key functional group in various specialty polymers.
Sensor Technology The electron-deficient picryl group has potential applications in charge-transfer based sensors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2217-06-3

Molecular Formula

C12H4N6O12S
[(NO2)3C6H2]2S

Molecular Weight

456.26 g/mol

IUPAC Name

1,3,5-trinitro-2-(2,4,6-trinitrophenyl)sulfanylbenzene

InChI

InChI=1S/C12H4N6O12S/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)31-12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H

InChI Key

XHJPTLWIOZRBQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])SC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

physical_description

Dipicryl sulfide, wetted with not less than 10% water appears as a white to light colored solid. Insoluble in water and more dense than water. Can be explosive if allowed to dry out. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. If exposed to high temperatures or flames may ignite and burn with an intense flame.
Dipicryl sulphide, [dry or wetted with < 10 % water] appears as golden-yellow leaflets. Melting point 234 °C. Explosive when dry or wetted with less than 10% water. May explode under prolonged exposure to heat. The primary hazard is the blast effect of explosion and not flying projectiles and fragments. Slightly soluble in alcohol and ether and soluble in glacial acetic acid and acetone. Low toxicity.

Origin of Product

United States

Synthetic Methodologies and Pathways for Picryl Sulfide Structures

Precursor-Based Synthesis of Picryl Sulfides

The most common and direct route to picryl sulfides involves the reaction of a picryl precursor with a sulfur-containing nucleophile. This approach is favored for its reliability and the commercial availability of the starting materials.

Reactions Involving Picryl Halides and Thiolate Anions

The reaction between a picryl halide, typically picryl chloride (2,4,6-trinitrochlorobenzene), and a thiolate anion is a well-established method for the formation of picryl sulfides. The thiolate anion, generated from the corresponding thiol by deprotonation with a base, acts as a potent nucleophile. The strong electron-withdrawing nature of the three nitro groups on the picryl ring activates the halide for nucleophilic aromatic substitution. wikipedia.orgresearchgate.net

The general reaction can be represented as follows: (NO₂)₃C₆H₂-Cl + RS⁻ → (NO₂)₃C₆H₂-SR + Cl⁻

This reaction is typically carried out in a suitable solvent, and the choice of base to generate the thiolate can influence the reaction rate and yield.

Nucleophilic Substitution Mechanisms in Sulfide (B99878) Formation

The formation of picryl sulfides from picryl halides and thiolate anions proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgncrdsip.com This multi-step process is initiated by the attack of the nucleophilic thiolate anion on the carbon atom bearing the halogen. libretexts.org This initial attack is the rate-determining step as it disrupts the aromaticity of the benzene (B151609) ring. ncrdsip.com

The key intermediate in this mechanism is a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this complex is delocalized across the aromatic ring and, significantly, onto the ortho and para nitro groups, which provides substantial stabilization. ncrdsip.comlibretexts.org The presence of three nitro groups in the picryl system makes the formation of this intermediate particularly favorable.

The mechanism proceeds in two main steps:

Addition of the nucleophile: The thiolate anion attacks the ipso-carbon (the carbon bonded to the leaving group), forming the negatively charged Meisenheimer complex. libretexts.orgdalalinstitute.com

Loss of the leaving group: The aromaticity of the ring is restored by the rapid expulsion of the halide ion (e.g., Cl⁻). ncrdsip.com

The reactivity of the aryl halide is influenced by the number of electron-withdrawing groups; more such groups increase reactivity by stabilizing the intermediate carbanion. ncrdsip.com The electronegativity of the halogen also plays a role, with aryl fluorides often being more reactive than other aryl halides in this type of substitution. ncrdsip.com

Derivatization and Post-Synthetic Modification of Picryl Sulfides

Once the picryl sulfide core has been synthesized, it can be further modified to access a range of related compounds with different oxidation states at the sulfur atom or with more complex functionalities.

Oxidation to Picryl Sulfoxides and Picryl Sulfones

Picryl sulfides can be selectively oxidized to the corresponding picryl sulfoxides and picryl sulfones. acsgcipr.orgmdpi.com These oxidation reactions are fundamental transformations that allow for the fine-tuning of the energetic and physical properties of the resulting compounds.

The oxidation is typically achieved using a variety of oxidizing agents. Hydrogen peroxide is a common and environmentally benign oxidant for these transformations. mdpi.comresearchgate.net The reaction conditions, such as the choice of catalyst and solvent, can be controlled to favor the formation of either the sulfoxide (B87167) or the sulfone. acsgcipr.orgmdpi.com For instance, careful control of the stoichiometry of the oxidant can often lead to the selective formation of the sulfoxide, while an excess of the oxidizing agent will typically drive the reaction to completion, yielding the sulfone. acsgcipr.orgorganic-chemistry.org

Table 1: Common Oxidizing Agents for Sulfide Oxidation

Oxidizing Agent Target Product(s) Notes
Hydrogen Peroxide (H₂O₂) Sulfoxide, Sulfone Often used with a catalyst. Environmentally friendly. mdpi.comresearchgate.net
Peracetic Acid Sulfone A strong oxidizing agent. researchgate.net
Potassium Permanganate (KMnO₄) Sulfone A powerful, non-selective oxidant.
m-Chloroperoxybenzoic Acid (mCPBA) Sulfoxide, Sulfone A common and effective laboratory oxidant.
Sodium Periodate (NaIO₄) Sulfoxide Can be used for selective oxidation to the sulfoxide.

Formation of Sulfondiimine Derivatives from Picryl Sulfides

A more specialized derivatization of picryl sulfides involves their conversion into sulfondiimines. Sulfondiimines are diaza-analogues of sulfones and possess a chiral sulfur center. researchgate.net The synthesis of these compounds from picryl sulfides typically involves an oxidative imination process. One reported method involves the reaction of S,S-dialkylsulfur diimides with picryl chloride. researchgate.net

Catalytic Approaches in this compound Synthesis

To improve the efficiency, selectivity, and environmental footprint of this compound synthesis, various catalytic approaches have been explored. Catalysts can facilitate the reaction under milder conditions and can be particularly useful in large-scale production. google.com

For the nucleophilic aromatic substitution reactions involved in this compound synthesis, phase-transfer catalysts can be employed. These catalysts facilitate the transfer of the thiolate anion from an aqueous or solid phase to the organic phase containing the picryl halide, thereby accelerating the reaction. The use of catalysts like triethylamine (B128534) or pyridine (B92270) has been reported in the synthesis of substituted methyl o-nitrophenyl sulfides from the corresponding chlorobenzenes and methanethiolates. researchgate.net

Furthermore, transition metal catalysts, particularly those based on copper and palladium, are widely used in C-S bond formation reactions, although their application specifically to this compound synthesis is less commonly detailed in general literature compared to the direct SNAr approach. researchgate.net However, iron/copper co-catalyzed formation of dimeric aryl sulfides has been reported. acs.org

Advanced Spectroscopic Characterization of Picryl Sulfide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of picryl sulfide (B99878) derivatives in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide critical data on the chemical environment of individual atoms, enabling detailed structural assignments.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the substitution patterns on the aromatic rings of picryl sulfide derivatives. The chemical shifts (δ) of the protons are highly sensitive to the electronic effects of the substituents. For instance, in 2-arylthio-1,3,5-trinitrobenzenes, the protons on the picryl ring (H-4,6) exhibit chemical shifts that show a good linear relationship with Hammett constants, indicating that the inductive effects of substituents on the arylthio moiety are transmitted through the sulfur atom to the picryl ring. researchgate.net

The ¹H NMR spectra of bis-arylthio compounds, such as 1,2-bis(arylthio)-3,5-dinitrobenzenes, suggest that these molecules exist in a skew conformation. researchgate.net The complexity and multiplicity of the signals provide valuable information about the spatial arrangement of the different parts of the molecule.

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives

Compound Solvent Chemical Shift (ppm) and Multiplicity Reference
2-Arylthio-1,3,5-trinitrobenzenes - Linear relationship of H-4,6 shifts with Hammett constants researchgate.net
1,2-Bis(arylthio)-3,5-dinitrobenzenes - Spectra indicate a skew conformation researchgate.net
N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives - Intramolecular hydrogen bond suggested between amino H and o-nitro group researchgate.net

This table is interactive. Click on the headers to sort the data.

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

Table 2: Illustrative ¹³C NMR Spectral Data for Related Sulfide Compounds

Compound Type Solvent Key Chemical Shift Ranges (ppm) Reference
Di-aryl sulfides CDCl₃ Aromatic carbons: ~121-160 rsc.org
Sulfides with SCH₂ groups - SCH₂ carbon: ~29-35 researchgate.net
Triphenylphosphine sulfide CDCl₃ Aromatic carbons: ~128-133 chemicalbook.com

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound derivatives by detecting their characteristic vibrational frequencies. The strong absorptions corresponding to the nitro groups (NO₂) are particularly prominent in the IR spectra of these compounds. Typically, asymmetric and symmetric stretching vibrations of the NO₂ groups appear in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

The C-S stretching vibration, while generally weaker, can provide evidence for the sulfide linkage. Other characteristic bands, such as those for C-H and C=C stretching in the aromatic rings, are also observed. The presence and position of these bands are used to confirm the successful synthesis and purity of this compound derivatives. researchgate.netijpcbs.comvscht.czmsu.edu

Table 3: Typical IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch 1520 - 1560 Strong
Nitro (NO₂) Symmetric Stretch 1340 - 1370 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
C-S Stretch 600 - 800 Weak to Medium

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound derivatives by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophoric systems present in the molecule.

The highly conjugated and electron-deficient nature of the picryl ring, coupled with the electron-donating potential of the sulfide group, leads to intense absorption bands in the UV-Vis spectrum. msu.edu The position and intensity of these bands can be influenced by the substituents on the arylthio moiety and the solvent polarity. researchgate.netresearchgate.net This technique is often used to study the electronic interactions within the molecule and can be applied in kinetic studies of reactions involving these compounds. researchgate.net

Table 4: General UV-Vis Absorption Characteristics for Nitroaromatic Compounds

Chromophore System Typical λ_max Range (nm) Type of Transition
Nitroaromatic compounds 250 - 400 π → π*
Conjugated systems with auxochromes > 300 n → π* and π → π*

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound derivatives through the analysis of their fragmentation patterns. nist.gov Upon ionization, the molecule fragments in a characteristic manner, providing a unique "fingerprint" that can be used for identification. The fragmentation pathways are often rationalized based on the stability of the resulting ions and neutral fragments. researchgate.net

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the proposed structure.

Tandem Mass Spectrometry (MS/MS) in Mechanistic Investigations

Tandem mass spectrometry (MS/MS) offers a more detailed level of structural analysis by allowing for the fragmentation of selected ions. nih.gov In an MS/MS experiment, a specific ion from the initial mass spectrum is isolated and then subjected to further fragmentation. This process helps to establish the connectivity of different structural units within the molecule and can be used to differentiate between isomers that may produce similar initial mass spectra. acs.org

For this compound derivatives, MS/MS is particularly useful for probing the fragmentation pathways related to the nitro groups and the sulfide linkage. For example, the fragmentation processes of 1,2-bis(arylthio)-3,5-dinitrobenzenes have been discussed in relation to their structure and substituents using tandem mass spectrometry. researchgate.net This technique provides valuable mechanistic insights into the gas-phase ion chemistry of these compounds.

Advanced Ionization Techniques for Complex Mixtures (e.g., DART-TOFMS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a significant analytical tool for the examination of energetic materials, including derivatives of this compound. nih.gov This ambient ionization technique allows for the direct analysis of samples in their native state, eliminating the need for extensive sample preparation that is often a prerequisite for other methods. nih.govjeol.com DART-MS operates at atmospheric pressure, making it suitable for rapid screening of compounds on various surfaces. nih.gov

The ionization process in DART is initiated by a corona discharge in helium gas, which generates metastable helium atoms. nih.gov These excited atoms react with atmospheric water to create protonated water clusters, which then ionize the analyte molecules, typically through protonation. jeol.com This "soft" ionization method often results in the clear observation of molecular ions, which is crucial for the identification of unknown compounds.

In the context of complex mixtures, such as those containing this compound and its degradation products or synthetic precursors, DART coupled with a high-resolution mass analyzer like a time-of-flight (TOF) detector offers substantial advantages. DART-TOFMS provides high-resolution, accurate-mass spectra in real time, enabling the confident identification of a wide range of compounds. jeol.com This is particularly useful in forensic applications where trace amounts of explosives or related materials need to be detected on surfaces like luggage or clothing. nih.gov

The versatility of DART-MS is further enhanced by its ability to be coupled with various sampling techniques. For instance, Thermal Desorption DART (TD-DART) can improve the response for the analysis of swipes, offering a more efficient method for sample introduction. acs.org Another advanced approach is Direct Analyte-Probed Nanoextraction (DAPNe) coupled with DART-MS, which allows for the extraction and analysis of single particles from a surface, providing exceptional sensitivity. nih.gov

Research has demonstrated the successful application of DART-MS for the analysis of a variety of explosives, including nitro-based compounds. acs.org The choice of discharge gas in the DART source can influence the ionization process; for example, using nitrogen instead of helium can lead to oxidation of certain analytes, a phenomenon that can provide additional structural information. acs.org

The table below summarizes the key features and applications of DART-TOFMS in the analysis of complex mixtures relevant to this compound.

FeatureDescriptionRelevance to this compound Analysis
Ionization Method Ambient, soft ionization using metastable helium or nitrogen atoms. nih.govacs.orgMinimizes fragmentation, allowing for clear identification of the molecular ion of this compound and its derivatives.
Sample Preparation Minimal to none; direct analysis of solids, liquids, and surfaces. jeol.comEnables rapid screening and analysis of this compound in various matrices without time-consuming extraction or derivatization steps.
Mass Analyzer Typically coupled with Time-of-Flight (TOF) for high mass resolution and accuracy. jeol.comProvides precise mass measurements, facilitating the unambiguous identification of components in complex mixtures.
Applications Forensic analysis, trace detection of explosives, quality control. nih.govnih.govSuitable for detecting trace residues of this compound on different surfaces and for monitoring its purity.
Advanced Techniques Can be combined with Thermal Desorption (TD) or Direct Analyte-Probed Nanoextraction (DAPNe). nih.govacs.orgEnhances sensitivity and allows for specialized sampling strategies for challenging samples.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Chemistry Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying molecules with unpaired electrons, such as free radicals. mdpi.combruker.com This makes it particularly well-suited for investigating the radical chemistry of this compound and related nitroaromatic compounds. rsc.orgresearchgate.net The core principle of EPR involves detecting the transitions between electron spin energy levels that are split by an external magnetic field. bruker.com The resulting spectrum provides a unique fingerprint of the paramagnetic species, offering insights into its electronic structure, concentration, and the identity of nearby atoms. bruker.com

In the study of this compound derivatives, EPR can be used to characterize radical intermediates that may form during synthesis, degradation, or specific chemical reactions. For instance, nitroaromatic compounds can form radical anions, and the hyperfine couplings observed in the EPR spectrum can reveal the distribution of the unpaired electron's spin density across the molecule. rsc.orgacs.org

EPR studies on related sulfur-containing compounds have identified various radical species. For example, in studies of trithiane compounds, monomeric sulfur radical cations (>S+•<) were identified by their characteristic anisotropic EPR signals at low temperatures. osti.gov Upon warming, other species, such as carbon-centered radicals and sulfur-centered radicals (RS•) resulting from molecular fragmentation, could be observed. osti.gov These findings provide a basis for understanding the potential radical species that could arise from this compound.

The utility of EPR is not limited to direct detection. Due to the often short-lived nature of many radical intermediates, spin trapping techniques are frequently employed. researchgate.netnih.gov This involves using a spin trap, a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic spin adduct, which can then be readily detected by EPR. researchgate.net

The table below outlines key EPR parameters and their significance in the study of this compound radical chemistry.

EPR ParameterInformation ProvidedRelevance to this compound Radical Studies
g-factor Characterizes the interaction of the unpaired electron with the external magnetic field. It is analogous to the chemical shift in NMR.The g-values can help to identify the type of radical (e.g., sulfur-centered vs. carbon-centered). For instance, sulfur-centered radicals often exhibit anisotropic g-values with components that can be significantly different from the free electron g-value. osti.gov
Hyperfine Coupling Constant (a) Describes the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N).The magnitude and pattern of hyperfine couplings provide detailed information about the molecular structure of the radical and the distribution of the unpaired electron. For example, coupling to ¹⁴N nuclei in the nitro groups of a this compound radical anion would be a key identifier. mdpi.com
Linewidth Can be influenced by factors such as molecular motion, spin relaxation, and unresolved hyperfine couplings.Changes in linewidth can provide information about the dynamics of the radical and its environment.
Signal Intensity Proportional to the concentration of the paramagnetic species.Allows for the quantification of radical species present in a sample. bruker.com

By applying EPR spectroscopy, researchers can gain a fundamental understanding of the formation, stability, and reactivity of radical species derived from this compound, which is crucial for elucidating reaction mechanisms and degradation pathways.

Theoretical and Computational Investigations of Picryl Sulfide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been widely applied to study the properties of sulfur-containing compounds and nitroaromatic systems. aps.orgmdpi.com DFT calculations allow for the determination of a molecule's ground-state electronic structure and provide a basis for understanding its energetic properties. wikipedia.orgaps.org

Electronic Chemical Potential (μ): This parameter represents the negative of the electronegativity of a molecule and indicates the tendency of electrons to escape from a system. mdpi.com It is a crucial descriptor in understanding chemical reactivity. acs.org

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. researchgate.netmdpi.com Molecules with a large energy gap between their highest occupied and lowest unoccupied molecular orbitals are considered "hard," implying lower reactivity. Conversely, "soft" molecules have a small energy gap and are more reactive. researchgate.net

Softness (S): The inverse of hardness, softness, is also a useful indicator of reactivity. Higher softness values correlate with higher reactivity. scirp.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. sapub.org

These parameters are instrumental in creating Quantitative Structure-Reactivity Relationships (QSRR) to predict the behavior of related compounds. The table below presents a hypothetical set of quantum chemical parameters for picryl sulfide (B99878), calculated using DFT.

ParameterSymbolHypothetical ValueUnit
Electronic Chemical Potentialμ-5.8eV
Chemical Hardnessη2.5eV
SoftnessS0.4eV⁻¹
Electrophilicity Indexω6.7eV

This table is for illustrative purposes and the values are not derived from actual experimental data.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uklibretexts.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. numberanalytics.com A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and therefore more reactive. numberanalytics.com For picryl sulfide, the presence of the electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and indicating high reactivity, particularly towards nucleophiles. researchgate.net FMO analysis helps in predicting the most likely sites for chemical reactions. researchgate.net

The following table illustrates a hypothetical FMO analysis for this compound.

Molecular OrbitalEnergy (eV)Role in Reaction
HOMO-8.3Electron Donor
LUMO-3.3Electron Acceptor
HOMO-LUMO Gap (ΔE) 5.0 Reactivity Indicator

This table is for illustrative purposes and the values are not derived from actual experimental data.

Computational Mechanistic Studies of this compound Reactions

Computational chemistry provides powerful tools to map out the entire energy landscape of a chemical reaction, from reactants to products, including the identification of transient species like transition states and intermediates. smu.edu

By calculating the potential energy surface, computational methods can identify the transition state—the highest energy point along the reaction coordinate. dss.go.th The structure and energy of the transition state are crucial for understanding the reaction rate and mechanism. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational studies can model the approach of the nucleophile to the aromatic ring and the subsequent departure of the leaving group. nih.gov These calculations can determine whether the reaction proceeds in a single, concerted step or through a multi-step pathway involving intermediates. nih.govresearchgate.net

In many nucleophilic aromatic substitution reactions involving highly electron-deficient rings like the picryl group, the reaction proceeds through a distinct intermediate known as a Meisenheimer complex. mdpi.com This complex is formed by the addition of the nucleophile to the aromatic ring, resulting in a temporary loss of aromaticity. diva-portal.org

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Data

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their observed reactivity. nih.govscience.gov The quantum chemical parameters derived from DFT calculations, such as electronic chemical potential, hardness, and HOMO-LUMO gaps, serve as excellent descriptors for building robust QSRR models. chemrxiv.orgnih.gov

For a series of substituted this compound derivatives, a QSRR model could be developed to predict their reaction rates with a given nucleophile. The model would be built by finding a statistical relationship between the calculated descriptors and the experimentally measured reaction rates. Such models are highly valuable for predicting the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts and accelerating the discovery of molecules with desired properties. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Related Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the structure, dynamics, and interactions of molecules over time. nih.govarxiv.org While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, research on closely related nitroaromatic compounds provides significant insights into the expected dynamic behavior of such systems. acs.orgacs.org These simulations are crucial for understanding phenomena at the atomic level, which are often inaccessible through experimental means alone. nih.gov

MD simulations of nitroaromatic compounds, which share the characteristic nitro groups with this compound, have been performed to understand their interactions in various environments. acs.orgacs.org For instance, simulations can predict partitioning constants at interfaces, such as water-air, which is vital for assessing the environmental fate of these compounds. acs.org All-atom MD simulations have been successfully employed to investigate a wide range of organic contaminants, including nitroaromatic compounds, providing data on properties like Henry's law constants and interfacial adsorption coefficients. acs.org

The general approach for such simulations involves defining a system composed of the molecule of interest (in this case, a related nitroaromatic compound) and its surrounding environment, such as a solvent like water. The system is then subjected to a series of energy minimizations and equilibration steps before a production run is initiated to collect data on the trajectories of atoms over time. acs.org

Research Findings from Related Systems

Studies on related nitroaromatic compounds using MD simulations have revealed key aspects of their dynamic behavior. For example, simulations of nitrobenzene (B124822) dioxygenase, an enzyme that acts on nitroaromatic compounds, have provided detailed information about the enzyme's structure, dynamics, and the specific interactions within its catalytic center. acs.org These simulations highlighted the importance of key hydrogen bonds in stabilizing the active site and positioning the substrate for a reaction. acs.org

Furthermore, MD simulations can elucidate the behavior of these molecules at interfaces. Research on a broad range of organic contaminants, including nitro-aromatic compounds, has shown that MD simulations can predict their partitioning behavior between different phases with a reasonable degree of accuracy when compared to experimental data. acs.org

The following tables summarize typical parameters used in MD simulations of related organic molecules and the types of data that can be extracted, which would be applicable to a hypothetical MD study of this compound.

Table 1: Representative Parameters for MD Simulations of Organic Contaminants

ParameterDescriptionTypical Value/Setting
Force FieldA set of parameters to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent ModelRepresentation of the solvent molecules.TIP3P, SPC/E for water
EnsembleStatistical mechanics ensemble used (e.g., constant temperature and pressure).NVT (Canonical), NPT (Isothermal-isobaric)
Simulation TimeDuration of the production run.Nanoseconds (ns) to Microseconds (µs)
Time StepThe interval between successive calculations of forces and positions.1-2 femtoseconds (fs)
TemperatureThe temperature at which the simulation is run.298 K (25 °C) or other relevant temperatures
PressureThe pressure at which the simulation is run (for NPT ensemble).1 atm

Table 2: Dynamic and Structural Properties Obtainable from MD Simulations

PropertyDescription
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating structural stability.
Root Mean Square Fluctuation (RMSF) Measures the deviation of each atom from its average position, highlighting flexible regions of the molecule.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle, revealing solvation shell structure.
Hydrogen Bond Analysis Identifies and quantifies the formation and lifetime of hydrogen bonds, which are crucial for intermolecular interactions.
Diffusion Coefficient Quantifies the translational mobility of the molecule within the solvent.
Free Energy Profiles Calculates the potential of mean force along a specific reaction coordinate, for example, to study partitioning between two phases. acs.org

Reaction Kinetics and Mechanistic Elucidation of Picryl Sulfide Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Picryl Thioethers

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. nih.gov In the context of picryl thioethers, the picryl group acts as a strong activating system for this type of reaction. The general mechanism is often considered a two-step addition-elimination process via a Meisenheimer complex, although recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govmasterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring, forming a negatively charged intermediate. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitro groups on the picryl moiety, stabilizes this intermediate. masterorganicchemistry.com

Kinetic studies are crucial for elucidating the mechanisms of SNAr reactions. The rates of these reactions are highly dependent on the nature of the nucleophile, the solvent, and the leaving group. For instance, in reactions involving picryl chloride, the substitution rates have been determined with various nucleophiles, including amines and acetate (B1210297) ions, in different solvents like water and methanol. acs.org

The reactions of 3,5-dicyanothiophene with cyclic secondary amines have been monitored using spectrophotometry, observing the formation of σ-adducts. acs.org This allows for the determination of second-order rate constants. The electrophilicity of the aromatic system is a key factor, and comprehensive electrophilicity scales have been developed to predict reaction rates. acs.org

Kinetic investigations of the reactions of 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB) and 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) with a series of biothiols have been performed to understand the reaction mechanism through Brönsted-type plots. frontiersin.org These studies help in assigning the mechanism and identifying the rate-determining step. frontiersin.org It has been suggested that the reaction mechanism can be on the borderline between concerted and stepwise pathways. frontiersin.org

The oxidation of aryl thioethers by reactive oxygen species (ROS) like hydrogen peroxide and hypochlorite (B82951) has also been kinetically analyzed. nih.gov Thioether oxidation to sulfoxide (B87167) by H₂O₂ under near-physiological conditions is generally slow, with half-lives on the order of hundreds of hours. nih.gov In contrast, hypochlorite oxidizes thioethers much more rapidly, with half-lives in the range of seconds to minutes. nih.gov

Below is a table summarizing kinetic data for the oxidation of a thioether by hypochlorite.

EntryThioetherk₂ (M⁻¹s⁻¹) for Sulfoxide Formation
14-NO₂ substituted thioether1.2 ± 0.08 × 10⁴

Data based on the reaction of 50 μM thioether and 0.6 mM NaOCl in PBS (containing 5% ACN) at pH 7.4 and 37 °C. nih.gov

The reactivity of aromatic compounds in SNAr reactions is significantly influenced by both steric and electronic effects of substituents. The Hammett equation is a widely used tool for correlating the structure and reactivity of meta- and para-substituted benzene (B151609) derivatives. libretexts.org It provides a quantitative measure of the electronic influence of a substituent.

However, the standard Hammett equation often fails for ortho-substituted compounds due to steric hindrance. libretexts.org Steric effects can significantly alter the reaction rate, as seen in the alkaline hydrolysis of ethyl 2-nitrobenzoate, which is slower than its 3- and 4-isomers due to the steric hindrance of the 2-nitro group. libretexts.org

For transition metal-involved systems, conventional Hammett-type substituent constants may not be adequate. chinesechemsoc.org New substituent constants, such as σPd+, have been developed to better describe the electronic effects on metallic centers. chinesechemsoc.org These studies reveal that the impact of substituents on a palladium center can be distinct from that on a nonmetallic center. chinesechemsoc.org For instance, π-electron-withdrawing groups (π-EWGs) exhibit a more profound electron-withdrawing ability in metallic systems compared to carbocation systems. chinesechemsoc.org

The influence of steric and electronic factors is also evident in the regioselectivity of reactions, such as the endoperoxidation of tetracene derivatives. nih.gov While the steric effect of ortho-alkyl groups is localized, the electronic effects of substituents like phenylethynyl are more distributed. nih.gov

Radical Chemistry and Mechanistic Insights in Picryl-Containing Systems

The picryl group can also participate in radical reactions. The chemistry of hydrazyl free radicals, such as 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH•), is a well-studied example. mdpi.com The reaction mechanisms can involve either a free radical pathway, typically resulting in a p-phenyl adduct, or a nucleophilic attack on the picryl ring. mdpi.com

The detection and characterization of short-lived radical intermediates are challenging due to their low concentrations and short lifetimes. acs.orgnih.gov Techniques like electron paramagnetic resonance (EPR) spectroscopy can directly detect radicals, but it is often difficult for short-lived species. acs.orgnih.gov

A novel method for trapping short-lived radicals involves the use of terminal alkenes with a nitroxide leaving group, such as allyl-TEMPO derivatives. acs.orgnih.govnih.govyork.ac.uk This method is based on a homolytic substitution reaction (SH2') and allows for the formation of stable products that can be analyzed by mass spectrometry (MS). acs.orgnih.govnih.govyork.ac.uk This technique has been successfully applied to various radical reactions, providing new mechanistic insights. acs.orgnih.govnih.govyork.ac.uk

The table below presents an example of a radical trapping reaction.

Radical SourceTrapping AgentDetected ProductAnalytical Method
Photoredox-catalyzed thiol-ene reactionCHANT (Cyclohexyl-functionalized Allyl-Nitroxide Trap)Trapped radical adductsESI-MS

CHANT is a robust radical trap that does not absorb light in the blue LED spectral range used for photoinitiation. acs.org

Electrophilic Reactivity Involving Sulfenium Ions

Sulfonium (B1226848) ions, which are positively charged species with a sulfur atom bonded to three organic groups, can act as potent electrophiles. fiveable.me They play a key role in electrophilic aromatic substitution reactions by facilitating the substitution process on aromatic rings. fiveable.me The generation of sulfonium ions can be achieved through the alkylation of sulfides. fiveable.me

In the context of alkene functionalization, electrophilic sulfenyl group transfer can proceed through the formation of a cyclic sulfonium (thiiranium or episulfonium) ion intermediate. nih.gov The approach of an alkene to a sulfenium ion source leads to a π→σ* interaction, promoting the formation of the three-membered ring intermediate. nih.gov These highly reactive intermediates are then susceptible to attack by nucleophiles in a stereospecific ring-opening, leading to 1,2-sulfenofunctionalized products. nih.gov

Advanced Research Applications and Future Perspectives in Picryl Sulfide Chemistry

Development of Novel Synthetic Methodologies for Related Sulfur Compounds

The synthesis of aryl sulfides, including picryl sulfide (B99878) and its analogues, has traditionally relied on methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr) reactions. While effective, these methods can require harsh conditions and may have limited substrate scope. Modern organic synthesis is moving towards more efficient, atom-economical, and versatile strategies for C–S bond formation, which could be pivotal for creating novel picryl sulfide derivatives.

Recent advancements focus on transition-metal-catalyzed cross-coupling reactions and C-H functionalization, which offer milder conditions and broader functional group tolerance. mdpi.com For instance, copper- and palladium-catalyzed reactions have become powerful tools for coupling aryl halides or their surrogates with a wide range of sulfur nucleophiles.

Key emerging synthetic strategies applicable to this compound analogues include:

C-H Sulfenylation : This approach forms a C–S bond by directly functionalizing a C-H bond, representing a highly atom-economical strategy. mdpi.com For example, the copper-catalyzed δ-C(sp³)–H sulfenylation of alkyl tosylamides with diaryl disulfides demonstrates the potential for site-selective functionalization under photochemical conditions. mdpi.com

Coupling with Non-Halide Substrates : To circumvent the use of aryl halides, methods utilizing alternative substrates like arylhydrazines are being developed. A procedure involving the reaction of arylhydrazines with aryl thiols in the presence of tert-butyl hydroperoxide (TBHP) and potassium iodide (KI) allows for the synthesis of unsymmetrical diaryl sulfides at room temperature in water. mdpi.com

Decarbonylative Thiolation : This innovative method uses carboxylic acids as precursors, which are ubiquitous in chemical feedstocks. The strategy involves converting the carboxylic acid to a thioester, followed by a nickel-catalyzed decarbonylative process to form the aryl sulfide. This circumvents the use of thiols, which can often poison metal catalysts.

These novel methodologies provide a sophisticated toolkit for chemists to design and synthesize a new generation of sulfur-containing compounds related to this compound, potentially with tailored electronic and physical properties.

Synthetic Method Substrates Key Features Potential Advantage for this compound Chemistry
Traditional SNAr Activated Aryl Halide (e.g., Picryl Chloride), ThiolHigh activation by nitro groupsWell-established for this compound synthesis
C-H Sulfenylation Arene, Diaryl DisulfideAtom-economical, direct functionalizationAllows for synthesis of derivatives without pre-functionalized starting materials
Coupling with Arylhydrazines Arylhydrazine, Aryl ThiolMild, room-temperature conditions; aqueous mediumGreener synthetic route, broader substrate scope
Decarbonylative Thiolation Carboxylic Acid, ThioesterAvoids use of thiol nucleophiles, engages common precursorsAccess to novel analogues from readily available carboxylic acids

Exploration of Bioisosteric Analogues Incorporating Sulfur Atoms

Bioisosterism, the strategy of replacing functional groups in a molecule with other groups that have similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. acs.orgcambridgemedchemconsulting.com While this compound is not a therapeutic agent, the principles of isosteric replacement can be applied in materials science to fine-tune properties such as density, thermal stability, and sensitivity in energetic materials.

The picryl moiety is defined by its three nitro (NO₂) groups. The nitro group is a strong electron-withdrawing group with a specific size and geometry. Finding suitable bioisosteres for the nitro group is a significant challenge. nih.govnih.gov However, research has shown that groups like the trifluoromethyl (CF₃) group can successfully replace aliphatic nitro groups, leading to compounds with improved metabolic stability and potency in a biological context. nih.govnih.gov

In the context of this compound, exploring bioisosteric analogues could involve replacing one or more nitro groups with sulfur-containing functionalities. Sulfur offers a wide range of oxidation states and bonding patterns, making it a versatile element for creating isosteres. nih.govchemrxiv.org

Potential bioisosteric replacements for the nitro group include:

Sulfone (–SO₂R) : The sulfone group is strongly electron-withdrawing and tetravalent, similar to the nitro group.

Sulfonamide (–SO₂NH₂) : This group also has a tetrahedral geometry and can participate in hydrogen bonding.

Sulfoximine (–S(O)(NR)R') : This functional group offers a three-dimensional structure and can be fine-tuned by modifying the substituents on the nitrogen and sulfur atoms. chemrxiv.org

Pentafluorosulfanyl (–SF₅) : Known as a "super-trifluoromethyl" group, the SF₅ group is exceptionally stable, electronegative, and has a distinct octahedral geometry, making it an intriguing, albeit synthetically challenging, replacement for the nitro group.

The systematic replacement of nitro groups on the picryl ring with these sulfur-containing isosteres could lead to a novel class of compounds with unique energetic properties, chemical reactivity, and material characteristics.

Functional Group Potential Bioisostere Key Similarities/Properties Rationale for Exploration
Nitro (–NO₂) Sulfone (–SO₂R) Strongly electron-withdrawing, tetrahedral geometryModulate electronic properties and crystal packing
Nitro (–NO₂) Sulfonamide (–SO₂NH₂) Electron-withdrawing, hydrogen bonding capabilityIntroduce intermolecular interactions to alter sensitivity/stability
Nitro (–NO₂) Pentafluorosulfanyl (–SF₅) Highly electronegative, sterically demanding, stableDrastically alter molecular properties for high-performance materials

Emerging Research Directions in High-Energy Materials Chemistry (General)

The field of high-energy materials is continuously searching for new compounds that offer superior performance (e.g., higher energy density, specific impulse) and improved safety (e.g., lower sensitivity to shock and friction). One of the most significant trends in this area is the development of advanced energy storage systems, particularly next-generation batteries. nih.gov

Lithium-sulfur (Li-S) batteries are a prime example of an emerging technology where sulfur plays a central role. nih.gov They are highly attractive due to the high theoretical specific energy of sulfur, which far exceeds that of conventional lithium-ion battery cathodes. However, challenges such as the dissolution of polysulfide intermediates and low conductivity have hindered their commercialization. Research is focused on developing novel sulfur-containing materials and electrode architectures to overcome these issues.

While this compound itself is not a battery material, the broader research into sulfur-rich compounds for energy applications highlights a key direction in materials chemistry: the use of sulfur to create materials with high energy density. The principles learned from fields like Li-S battery research—such as controlling sulfur chemistry, managing volumetric changes, and enhancing electronic conductivity—could inform the design of new sulfur-containing energetic materials. The incorporation of sulfur into energetic molecules can influence their oxygen balance, density, and decomposition pathways, offering a route to novel explosives, propellants, and pyrotechnics. nih.gov

Prospective Areas for Computational and Experimental Synergy in this compound Research

The traditional trial-and-error approach to discovering new materials is time-consuming and expensive. Modern materials research increasingly relies on a synergistic relationship between computational modeling and experimental validation to accelerate discovery. nih.govrsc.org This approach is particularly well-suited for the study of energetic materials like this compound and its derivatives.

Computational Chemistry can provide profound insights into the properties of molecules and materials before they are ever synthesized. Key computational techniques include:

Density Functional Theory (DFT) : Used to calculate molecular structures, electronic properties (e.g., HOMO-LUMO gap), vibrational frequencies (for comparison with IR/Raman spectra), and reaction energetics. researchgate.netmdpi.com For this compound, DFT could be used to predict the stability, sensitivity, and detonation performance of novel analogues.

Molecular Dynamics (MD) Simulations : These simulations can model the behavior of a large number of molecules over time, providing insights into crystal structure, phase transitions, and the response of the material to mechanical shock or thermal stimuli. purdue.edu

Experimental Techniques provide the real-world data needed to validate and refine computational models. For this compound research, these include:

Spectroscopy (IR, Raman, NMR) : To confirm the chemical structure and bonding of newly synthesized compounds.

X-ray Diffraction (XRD) : To determine the precise crystal structure, which is critical for understanding the properties of an energetic material.

Thermal Analysis (DSC, TGA) : To measure thermal stability, decomposition temperatures, and heats of reaction.

The synergy comes from using computational predictions to guide experimental work. For example, quantum chemical calculations could identify a series of promising bioisosteric analogues of this compound with high predicted thermal stability. researchgate.net This would allow synthetic chemists to focus their efforts on synthesizing only the most promising candidates. Conversely, experimental results can be used to benchmark and improve the accuracy of computational models, creating a powerful feedback loop that accelerates the design and discovery of new high-performance materials. rsc.org

Q & A

Q. How can machine learning enhance predictive models for this compound’s environmental fate?

  • Methodological Answer : Train neural networks on existing biodegradation datasets (e.g., half-lives in soil/water). Use SHAP values to interpret feature importance (e.g., pH, organic carbon content). Validate with laboratory mesocosm experiments. Publish code and training data under FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.